N-Methyl-N-(2-(piperidin-4-yl)ethyl)butan-1-amine dihydrochloride
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Overview
Description
N-Methyl-N-(2-(piperidin-4-yl)ethyl)butan-1-amine dihydrochloride is a chemical compound with a molecular formula of C12H28Cl2N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-(piperidin-4-yl)ethyl)butan-1-amine dihydrochloride typically involves the reaction of n-Methyl-n-[2-(4-piperidinyl)ethyl]-1-butanamine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Temperature: Room temperature
Solvent: Aqueous or organic solvent
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes:
Raw Material Handling: Ensuring high purity of starting materials
Reaction Control: Monitoring temperature, pH, and reaction time
Purification: Using techniques such as crystallization or chromatography to obtain the pure dihydrochloride salt
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(2-(piperidin-4-yl)ethyl)butan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives
Reduction: Reduction of the piperidine ring
Substitution: Nucleophilic substitution reactions at the nitrogen atom
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products
Oxidation: N-oxide derivatives
Reduction: Reduced piperidine derivatives
Substitution: N-substituted derivatives
Scientific Research Applications
N-Methyl-N-(2-(piperidin-4-yl)ethyl)butan-1-amine dihydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules
Biology: In studies of neurotransmitter systems and receptor binding
Industry: Used in the synthesis of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-(piperidin-4-yl)ethyl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity by binding to the receptor sites, leading to changes in cellular signaling pathways. This interaction can affect various physiological processes, including neurotransmission and cellular communication.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide dihydrochloride
- N,N-dimethyl-4-[2-(4-piperidinyl)ethyl]-2-pyridinamine dihydrochloride
- N-Benzyl-4-chloro-2-pyridinecarboxamide
Uniqueness
N-Methyl-N-(2-(piperidin-4-yl)ethyl)butan-1-amine dihydrochloride is unique due to its specific structural features, such as the presence of both a piperidine ring and a butanamine moiety. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.
Properties
CAS No. |
1220038-56-1 |
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Molecular Formula |
C12H27ClN2 |
Molecular Weight |
234.81 g/mol |
IUPAC Name |
N-methyl-N-(2-piperidin-4-ylethyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H26N2.ClH/c1-3-4-10-14(2)11-7-12-5-8-13-9-6-12;/h12-13H,3-11H2,1-2H3;1H |
InChI Key |
XCWLGPGBFFNOFM-UHFFFAOYSA-N |
SMILES |
CCCCN(C)CCC1CCNCC1.Cl.Cl |
Canonical SMILES |
CCCCN(C)CCC1CCNCC1.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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